molecular formula C7H8O2 B8778846 1-(2-Methylfuran-3-yl)ethan-1-one

1-(2-Methylfuran-3-yl)ethan-1-one

Cat. No.: B8778846
M. Wt: 124.14 g/mol
InChI Key: MZVBMFAXOBHFID-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-yl)ethan-1-one is a furan-based ketone characterized by a methyl-substituted furan ring linked to an acetyl group. It is synthesized via catalytic retro-aldol condensation of glucose with acetylacetone (acac) under acidic conditions, yielding up to 42% of the target compound (denoted as DMAF in some studies) . This compound is notable for its role in biorefining and as a precursor for fine chemicals, leveraging the reactivity of the furan ring and the acetyl moiety .

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

1-(2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C7H8O2/c1-5(8)7-3-4-9-6(7)2/h3-4H,1-2H3

InChI Key

MZVBMFAXOBHFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared with other ethanone derivatives featuring heterocyclic or aromatic substituents. Key examples include:

Sulfur-Containing Derivatives
  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) :
    • Structure : Incorporates a sulfonylidene group and a chloromethylphenyl substituent.
    • Properties : Melting point = 137.3–138.5°C; characterized by $ ^1H $- and $ ^{13}C $-NMR .
    • Applications : Intermediate in catalytic cycles for organic synthesis .
Benzofuran-Based Derivatives
  • 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives: Structure: Benzofuran ring substituted with methyl and acetyl groups. Properties: IR C=O stretch at ~1700 cm⁻¹; derivatives exhibit varying substituents (e.g., OCH₃, Br) influencing solubility and reactivity . Applications: Antimicrobial agents, with activity modulated by substituent electronic effects .
Complex Furan-Phenyl Hybrids
  • 1-(4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one :
    • Structure : Biphenyl system with fluorine and methoxy substituents.
    • Synthesis : Pd-catalyzed C–H functionalization; yield = 61% .
    • Applications : Building block for materials science and agrochemicals .

Physicochemical Properties

A comparative analysis of physical and spectral properties is summarized below:

Compound Name Melting Point (°C) IR C=O Stretch (cm⁻¹) Key $ ^1H $-NMR Features Yield
1-(2-Methylfuran-3-yl)ethan-1-one Not reported Not specified Acetyl singlet (~2.5 ppm) 42%
1-(4-Chloromethylphenyl)-... (1f) 137.3–138.5 Not reported Chloromethyl protons (~4.5 ppm) N/A
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone N/A 1715 Hydroxymethyl resonance (~3.7 ppm) N/A
1-(4'-Fluoro-4-methoxy-biphenyl-3-yl)ethanone Viscous liquid Not reported Fluorine-coupled aromatic protons 61%
  • Melting Points : Sulfur-containing derivatives (e.g., 1f) exhibit higher melting points due to stronger intermolecular interactions (dipole-dipole, van der Waals) .
  • IR Spectroscopy : C=O stretches vary slightly (~1700–1715 cm⁻¹), reflecting electronic effects of adjacent substituents .

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